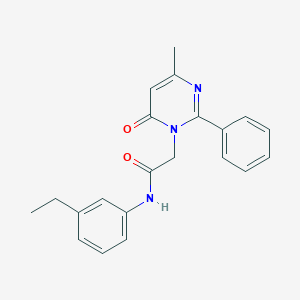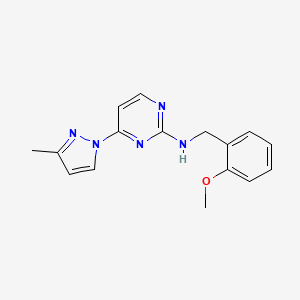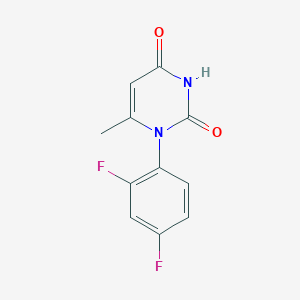![molecular formula C18H13ClN6O2 B11192415 2-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[3-(1H-pyrazol-1-yl)phenyl]-2H-tetrazole](/img/structure/B11192415.png)
2-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[3-(1H-pyrazol-1-yl)phenyl]-2H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methyl]-5-[3-(1H-pyrazol-1-yl)phenyl]-2H-1,2,3,4-tetrazole is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-chloro-2H-1,3-benzodioxol-5-yl)methyl]-5-[3-(1H-pyrazol-1-yl)phenyl]-2H-1,2,3,4-tetrazole typically involves multi-step organic reactions. One common approach is to start with the chlorination of 1,3-benzodioxole, followed by the introduction of a methyl group. The resulting intermediate is then subjected to a series of reactions to introduce the pyrazole and tetrazole moieties. These reactions often require specific catalysts and conditions, such as palladium-catalyzed cross-coupling reactions and azide-alkyne cycloaddition.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methyl]-5-[3-(1H-pyrazol-1-yl)phenyl]-2H-1,2,3,4-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The chlorine atom in the benzodioxole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.
Scientific Research Applications
2-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methyl]-5-[3-(1H-pyrazol-1-yl)phenyl]-2H-1,2,3,4-tetrazole has several scientific research applications:
Chemistry: The compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology: It is investigated for its biological activity, including potential anticancer and antimicrobial properties.
Medicine: The compound’s ability to interact with specific biological targets makes it a candidate for drug development.
Industry: Its unique chemical properties may be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(6-chloro-2H-1,3-benzodioxol-5-yl)methyl]-5-[3-(1H-pyrazol-1-yl)phenyl]-2H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The benzodioxole and pyrazole moieties can bind to enzymes or receptors, modulating their activity. The tetrazole ring may also play a role in stabilizing the compound’s interaction with its targets. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-propanol: Shares the benzodioxole ring but lacks the pyrazole and tetrazole moieties.
3-(1H-Pyrazol-1-yl)phenyl derivatives: Contain the pyrazole moiety but differ in other structural aspects.
Tetrazole-based compounds: Include the tetrazole ring but vary in the attached functional groups.
Uniqueness
2-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methyl]-5-[3-(1H-pyrazol-1-yl)phenyl]-2H-1,2,3,4-tetrazole is unique due to its combination of three distinct moieties, each contributing to its overall chemical and biological properties
Properties
Molecular Formula |
C18H13ClN6O2 |
|---|---|
Molecular Weight |
380.8 g/mol |
IUPAC Name |
2-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-(3-pyrazol-1-ylphenyl)tetrazole |
InChI |
InChI=1S/C18H13ClN6O2/c19-15-9-17-16(26-11-27-17)8-13(15)10-25-22-18(21-23-25)12-3-1-4-14(7-12)24-6-2-5-20-24/h1-9H,10-11H2 |
InChI Key |
MMUYQGRUFHRJNG-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CN3N=C(N=N3)C4=CC(=CC=C4)N5C=CC=N5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3,4-dimethylbenzyl)sulfanyl]-3-(2-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B11192332.png)
![N-cyclohexyl-1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide](/img/structure/B11192341.png)
![2-Methyl-6-phenyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol](/img/structure/B11192349.png)
![3-(4-Fluorophenyl)-5-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B11192360.png)

![2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B11192374.png)
![N-(4-chlorophenyl)-2-{1-[2-(4-methoxyphenyl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}acetamide](/img/structure/B11192377.png)
![Ethyl 4-(2-nitrophenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11192378.png)
![1-Phenyl-3-{3-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}urea](/img/structure/B11192389.png)
![5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11192393.png)
![5-Chloro-2-methoxy-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide](/img/structure/B11192404.png)

![4-(Methoxymethyl)-2-[(4-methoxyphenyl)amino]-6-methylpyridine-3-carboxamide](/img/structure/B11192407.png)

